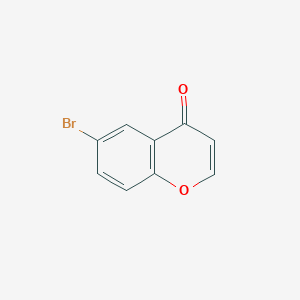

6-Bromochromone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBWGGBXOJIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338340 | |

| Record name | 6-Bromochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51483-92-2 | |

| Record name | 6-Bromochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromochromone from 4-Bromo-2-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-bromochromone, a valuable heterocyclic scaffold in medicinal chemistry, starting from 4-bromo-2-hydroxyacetophenone. The primary synthetic route involves a two-step process: the Vilsmeier-Haack formylation to produce the intermediate 6-bromo-3-formylchromone, followed by a deformylation step to yield the target compound. This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the significance of this compound in the landscape of drug discovery and development.

Introduction

Chromones, constituting the core of many flavonoids, are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The introduction of a bromine atom at the C-6 position of the chromone nucleus can significantly modulate the molecule's biological and physicochemical properties, making this compound a key intermediate for the synthesis of novel therapeutic agents[2][3]. Its utility extends to the development of fluorescent probes for biological imaging and as a building block in materials science[2][4]. This guide offers a detailed exploration of the synthetic pathway from the readily available 4-bromo-2-hydroxyacetophenone to this compound, with a focus on practical application in a research and development setting.

Synthetic Strategy: A Two-Step Approach

The most established and efficient method for the synthesis of this compound from 4-bromo-2-hydroxyacetophenone is a two-step process. The initial step involves the formation of the chromone ring and simultaneous formylation at the C-3 position via the Vilsmeier-Haack reaction. The subsequent step is the removal of the 3-formyl group to yield the desired this compound.

Caption: Overall synthetic workflow from 4-bromo-2-hydroxyacetophenone to this compound.

Part 1: Vilsmeier-Haack Reaction for 6-Bromo-3-formylchromone

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds[5][6]. In this context, it facilitates the cyclization of 4-bromo-2-hydroxyacetophenone into the chromone ring system while concurrently introducing a formyl group at the C-3 position.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent[7].

-

Electrophilic Attack and Cyclization: The electron-rich phenoxide, formed from 4-bromo-2-hydroxyacetophenone, attacks the electrophilic carbon of the Vilsmeier reagent. A series of intramolecular reactions, including a second formylation and subsequent cyclization and dehydration, leads to the formation of 6-bromo-3-formylchromone[7].

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 6-Bromo-3-formylchromone

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted 2-hydroxyacetophenones[8].

Materials:

-

4-Bromo-2-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Ethanol for recrystallization

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Dissolve 4-bromo-2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 4-bromo-2-hydroxyacetophenone dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.

-

Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to decompose the reaction complex.

-

A solid precipitate of crude 6-bromo-3-formylchromone will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any residual DMF and inorganic salts.

-

Purify the crude product by recrystallization from ethanol to afford the pure 6-bromo-3-formylchromone.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₅BrO₃ | [9][10] |

| Molecular Weight | 253.05 g/mol | [9][10] |

| Melting Point | 190-193 °C | |

| Appearance | Solid | |

| Yield | 70-80% (typical) | [8] |

Part 2: Deformylation of 6-Bromo-3-formylchromone

The removal of the formyl group from the C-3 position is the final step to obtain this compound. Aldehyde deformylation can be achieved under various conditions, often involving basic or oxidative cleavage.

Mechanism of Deformylation

While several methods for deformylation exist, a common approach for 3-formylchromones involves nucleophilic attack at the formyl carbon followed by cleavage of the carbon-carbon bond. The specific mechanism will depend on the chosen reagents.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Bromo-3-formylchromone

-

Aqueous sodium hydroxide or potassium hydroxide solution

-

Dilute hydrochloric acid

-

Suitable solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvent for recrystallization (e.g., ethanol or a mixture of hexane and ethyl acetate)

Procedure (General Approach):

-

Dissolve or suspend 6-bromo-3-formylchromone in a suitable solvent.

-

Add an aqueous solution of a base (e.g., NaOH or KOH).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A characteristic singlet for the H-2 proton of the chromone ring. |

| ¹³C NMR | Signals for the carbonyl carbon (C-4), olefinic carbons (C-2 and C-3), and aromatic carbons. The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the γ-pyrone ring (typically around 1630-1660 cm⁻¹). Bands corresponding to C=C stretching of the aromatic and pyrone rings, and C-H stretching and bending vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. |

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening[3]. Derivatives of this compound have been investigated for their potential as:

-

Anticancer agents: The chromone nucleus is a common feature in many compounds with cytotoxic activity against various cancer cell lines[1].

-

Anti-inflammatory agents: Chromone derivatives have shown promise in modulating inflammatory pathways[2][11].

-

Antimicrobial agents: The incorporation of the chromone scaffold has led to the development of compounds with antibacterial and antifungal properties[2].

-

Enzyme inhibitors: The structural features of this compound make it a candidate for designing inhibitors of various enzymes implicated in disease[12][13].

Conclusion

The synthesis of this compound from 4-bromo-2-hydroxyacetophenone via a two-step sequence involving the Vilsmeier-Haack reaction and subsequent deformylation is a reliable and efficient method for obtaining this valuable intermediate. This guide provides the theoretical framework and practical considerations for its synthesis and characterization, empowering researchers in the field of medicinal chemistry and drug development to utilize this versatile scaffold for the creation of novel and potent therapeutic agents.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Request PDF. (2025, August 8). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Selected chromone derivatives as inhibitors of monoamine oxidase. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). This compound | 51483-92-2. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, April 13). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Retrieved from [Link]

-

ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

-

Asian Journal of Chemistry. (2005). Synthesis of Substituted 3-Formyl Chromones. Retrieved from [Link]

-

Research Scientific. (n.d.). 6-BROMO-3-FORMYLCHROMONE, 99%. Retrieved from [Link]

-

PubMed. (n.d.). Expression, purification and characterization of individual bromodomains from human Polybromo-1. Retrieved from [Link]

-

PMC - NIH. (n.d.). Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. Retrieved from [Link]

-

PubMed. (n.d.). 3-Formylchromones: potential antiinflammatory agents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. asianpubs.org [asianpubs.org]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Synthesis of 6-bromochromone and its derivatives.

An In-Depth Technical Guide to the Synthesis of 6-Bromochromone and Its Derivatives

Abstract

The chromone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules.[1][2] Its inherent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have cemented its status as a cornerstone in medicinal chemistry and drug discovery.[1][3][4] The introduction of a bromine atom at the C6-position creates this compound, a highly versatile intermediate. The bromo-substituent not only modulates the molecule's electronic properties and potential biological activity but also serves as a crucial synthetic handle for extensive derivatization via modern cross-coupling reactions. This guide provides an in-depth review of the core synthetic methodologies for preparing this compound and its derivatives, with a focus on mechanistic causality, detailed experimental protocols, and the strategic application of this scaffold in drug development.

Foundational Synthetic Strategies for the Chromone Core

The construction of the chromone ring system is a well-established field, broadly categorized into classical condensation reactions and modern transition-metal-catalyzed approaches. The selection of a synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability requirements.

Classical Synthetic Routes: The Bedrock of Chromone Synthesis

These robust methods have been refined over a century and remain indispensable for their reliability.

This is the most prominent and widely used method for the synthesis of chromones and flavones (2-phenylchromones).[1][5] The pathway involves two key stages: the base-catalyzed rearrangement of an o-acyloxyacetophenone into a 1,3-diketone, followed by an acid-catalyzed cyclodehydration.[6][7]

-

Causality of the Mechanism: The reaction is initiated by a base abstracting an α-proton from the acetophenone moiety, generating a nucleophilic enolate.[6][8] This enolate then undergoes an intramolecular attack on the adjacent ester carbonyl. The resulting cyclic intermediate collapses, expelling a stable phenoxide to yield the 1,3-diketone.[8] Subsequent treatment with acid protonates a carbonyl group, which facilitates an intramolecular nucleophilic attack from the phenolic hydroxyl, leading to cyclization and dehydration to form the thermodynamically stable chromone ring.

-

Simonis Reaction: This involves the condensation of a phenol with a β-ketoester, typically using a strong acid like phosphorus pentoxide as a condensing agent.[9] The reaction's primary challenge is the potential formation of coumarin isomers as byproducts. The substitution pattern on the β-ketoester often dictates the selectivity, with α-alkylation favoring chromone formation.[9]

-

Kostanecki-Robinson Reaction: This method involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride in the presence of its corresponding sodium salt, followed by cyclization.[1][9]

-

Vilsmeier-Haack Reaction: A powerful tool for synthesizing 3-formylchromones, this reaction utilizes a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) to formylate an o-hydroxyaryl ketone, followed by cyclization.[1][9]

Modern Synthetic Approaches

Modern catalysis offers enhanced efficiency, broader substrate scope, and access to novel chemical space.

Palladium catalysis has revolutionized chromone synthesis, enabling the construction of the core and its derivatives under mild conditions.[10]

-

Carbonylative Cyclization: The reaction of o-iodophenols with terminal acetylenes under a carbon monoxide atmosphere provides a direct, atom-economical route to 2-substituted chromones.[10]

-

Sequential Sonogashira/Carbonylative Annulation: This powerful sequence combines a Sonogashira coupling with a carbonylative cyclization, often facilitated by microwave irradiation, to rapidly build substituted flavones.[10]

-

Wacker-Type Oxidative Cyclization: This innovative approach can be used to prepare chromanone precursors, which can then be oxidized to chromones.[11]

The application of microwave irradiation has emerged as a green and efficient alternative to conventional heating.[12][13] By directly and uniformly heating the reactants through dipolar polarization and ionic conduction, MAOS dramatically reduces reaction times (from hours to minutes), often increases yields, and enhances selectivity.[12] This technology is applicable to many classical methods, including the Baker-Venkataraman rearrangement and various condensation reactions.[2][14]

Core Protocol: Synthesis of this compound

This section provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the Baker-Venkataraman rearrangement. The starting material, 1-(5-bromo-2-hydroxyphenyl)ethanone, is readily accessible via Friedel-Crafts acylation of 4-bromophenol or the Fries rearrangement of 4-bromophenyl acetate.

Step 1: Baker-Venkataraman Rearrangement to form 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione

Rationale: This step converts the stable acetophenone into the key 1,3-diketone intermediate. Pyridine serves as a suitable high-boiling solvent and base, while potassium hydroxide provides the strong basicity needed to efficiently generate the enolate for the intramolecular rearrangement.

Methodology:

-

To a stirred solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in anhydrous pyridine (10 volumes), add acetic anhydride (1.5 eq).

-

Heat the mixture to 60 °C for 2 hours. Monitor the esterification by TLC.

-

Cool the mixture to room temperature and carefully add powdered potassium hydroxide (3.0 eq).

-

Heat the reaction mixture to 60 °C and stir vigorously for 3-4 hours, during which the mixture will turn into a thick, yellow paste.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl) until the pH is ~1-2.

-

A yellow solid will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the crude 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione under vacuum. The product is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclodehydration to form this compound

Rationale: A strong acid catalyst is essential to promote the intramolecular cyclization. A mixture of sulfuric acid in glacial acetic acid provides a highly effective medium for the dehydration of the enol form of the 1,3-diketone, driving the reaction to completion.

Methodology:

-

Dissolve the crude 1,3-diketone from Step 1 (1.0 eq) in glacial acetic acid (8 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (approx. 0.2 eq) dropwise.

-

Heat the solution to reflux (around 110-120 °C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it slowly into a large volume of ice-cold water.

-

A pale-yellow or off-white solid will precipitate. Stir for 30 minutes.

-

Collect the solid by vacuum filtration and wash with copious amounts of water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford pure this compound as crystalline needles.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 1-(5-bromo-2-hydroxyphenyl)ethanone |

| Overall Yield | 70-85% |

| Melting Point | 128-130 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.15 (d, 1H), 7.80 (dd, 1H), 7.70 (d, 1H), 7.50 (d, 1H), 6.40 (d, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 177.5, 155.8, 155.2, 137.5, 127.8, 125.0, 120.5, 119.8, 111.5 |

| MS (ESI) | m/z 224.9/226.9 [M+H]⁺ (Isotopic pattern for Br) |

Synthesis of this compound Derivatives: A Versatile Scaffold

The true value of this compound lies in its capacity as a building block for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Protocol: Synthesis of (E)-6-Bromo-2-styrylchromone

2-Styrylchromones are a class of derivatives with significant cytotoxic and anticancer activities.[15][16][17] This synthesis proceeds via an aldol condensation between 6-bromo-2-methylchromone and benzaldehyde.

Methodology:

-

Preparation of 6-bromo-2-methylchromone: Synthesize this precursor using the Baker-Venkataraman protocol described in Section 2, but using acetic anhydride in Step 1.

-

Aldol Condensation:

-

Dissolve 6-bromo-2-methylchromone (1.0 eq) and benzaldehyde (1.2 eq) in absolute ethanol.

-

Add a catalytic amount of a base, such as piperidine or aqueous KOH solution.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture. The product will often precipitate directly from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize to yield the pure (E)-6-bromo-2-styrylchromone. The trans stereochemistry is typically observed due to thermodynamic stability.[15]

-

Leveraging the C6-Bromo Substituent

The bromine atom is an exceptional leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of functional groups.

-

Suzuki Coupling: Reacting this compound with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the synthesis of 6-arylchromones.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst provides direct access to 6-alkynylchromones, which are valuable for further click-chemistry modifications or as bioactive entities themselves.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C6-position, a common strategy for modulating solubility and receptor interactions in drug candidates.

Conclusion and Outlook

The synthesis of this compound is a robust and scalable process, primarily achieved through the venerable Baker-Venkataraman rearrangement. This guide has detailed the critical steps and underlying chemical principles for its successful preparation. More importantly, it highlights the strategic importance of this compound not as an endpoint, but as a pivotal platform for chemical innovation. Its utility in generating diverse libraries of derivatives through derivatization at the C2, C3, and, most notably, the C6 positions makes it an invaluable tool for researchers, scientists, and drug development professionals. The continued exploration of novel synthetic methodologies, such as advanced catalytic systems and flow chemistry, will further empower the use of this scaffold in the quest for next-generation therapeutics.

References

- Silva, A. M. S., et al. (2001). 2-styrylchromones: biological action, synthesis and reactivity. Arkivoc, 2001(5), 123-158.

- BenchChem. (2025).

- BenchChem. (2025).

- Royal Society of Chemistry. (2016).

- Wikipedia. (2023).

- ACG Publications. (2021). A simple, efficient synthesis and molecular docking studies of 2-styrylchromones.

- Cambridge University Press. (2018).

- Future Science. (2015). Microwave-assisted Synthesis of Chromenes: Biological and Chemical Importance. Future Medicinal Chemistry.

- International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(4), 1046-1085.

- Organic Chemistry Portal. Synthesis of Chromones and Flavones.

- International Journal of Research and Analytical Reviews. (2022).

- ResearchGate. (2018). A review on the synthetic methodologies of chromones.

- MDPI. (2023). Catalysis-Free Microwave-Assisted Synthesis of Biscoumarins with Chromone Group by a Multicomponent Process. Molecules, 28(22), 7549.

- Semantic Scholar. (2021).

- PubMed. (2009). Synthesis of 2-styrylchromones as a novel class of antiproliferative agents targeting carcinoma cells. European Journal of Medicinal Chemistry, 44(6), 2552-62.

- Thieme. (2015). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 47(02), 141-158.

- CORE. (2001). Synthesis of New Hydroxy-2-styrylchromones. European Journal of Organic Chemistry, 2001(19), 3747-3755.

- J&K Scientific LLC. (2025).

- Asian Publication Corporation. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Journal of Chemistry, 33(10), 2235-2254.

- ProQuest. (2022). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 27(19), 6667.

- National Institutes of Health. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1140-1178.

- PubMed. (2007). Synthesis of chromanones: a novel palladium-catalyzed Wacker-type oxidative cyclization involving 1,5-hydride alkyl to palladium migration.

- Alfa Chemistry.

- ResearchGate. (2020).

- ResearchGate. (2015). General Methods of Preparing Chromones.

- International Journal Of Multidisciplinary Research In Science, Engineering and Technology. (2021).

- ResearchGate. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.

- ResearchGate. (2025). Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors.

- BenchChem. Technical Support Center: Synthesis of Substituted Chromones.

- Google Patents. (1984). Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.

- National Institutes of Health. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.

- Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- National Institutes of Health. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2779.

- PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3318-22.

- PubMed Central. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1162-1185.

- BenchChem. (2025).

- Research & Reviews. (2017). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Journal of Pharmacy and Pharmaceutical Sciences, 9(1).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 7. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ijrar.org [ijrar.org]

- 10. Chromone and flavone synthesis [organic-chemistry.org]

- 11. Synthesis of chromanones: a novel palladium-catalyzed Wacker-type oxidative cyclization involving 1,5-hydride alkyl to palladium migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - ProQuest [proquest.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis of 2-styrylchromones as a novel class of antiproliferative agents targeting carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bromine Atom in 6-Bromochromone: A Versatile Handle for Catalytic C-C and C-N Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 6-bromochromone scaffold is a cornerstone building block in medicinal chemistry and materials science. The bromine atom at the C-6 position, activated by the electron-withdrawing nature of the benzo-γ-pyrone ring system, serves as a highly versatile functional handle for a suite of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the chemical reactivity of this key intermediate. We will explore the causality behind experimental choices in its synthesis and subsequent functionalization through Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to empower researchers in the rational design and execution of synthetic strategies for the development of novel chemical entities.

Introduction: The Privileged Chromone Scaffold and the Strategic Role of the C-6 Bromine

The chromone (4H-chromen-4-one) motif is recognized as a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Functionalization of the chromone core is critical for modulating its biological activity, and the introduction of a halogen, such as bromine, at the C-6 position provides a robust and reliable entry point for molecular diversification.

The C(sp²)-Br bond in this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions. The electron-withdrawing character of the α,β-unsaturated ketone within the pyrone ring acidifies the aromatic protons and, more importantly, renders the C-Br bond susceptible to oxidative addition by a Pd(0) catalyst—the crucial initiating step in most cross-coupling catalytic cycles. This guide will dissect the key transformations that leverage this reactivity.

Synthesis of the this compound Starting Material

A reliable and scalable synthesis of the this compound starting material is paramount. The most common and efficient method involves the cyclization of the corresponding 2'-hydroxyacetophenone precursor.

Synthesis via Vilsmeier-Haack Formylation and Cyclization

This robust two-step, one-pot procedure begins with the commercially available 4'-bromo-2'-hydroxyacetophenone. The initial step is a Vilsmeier-Haack formylation to generate an intermediate enamine, which then undergoes acid-catalyzed cyclization to yield the chromone ring system.

Experimental Protocol: Synthesis of 6-bromo-4H-chromen-4-one

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add phosphorus oxychloride (POCl₃, 3.0 equiv.) to anhydrous N,N-dimethylformamide (DMF, 10.0 equiv.) at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 4'-bromo-2'-hydroxyacetophenone (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Cyclization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate and initiates cyclization.

-

Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 6-bromo-4H-chromen-4-one as a white to off-white solid.

Expected Yield: 75-85%.

Diagram: Synthetic Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Palladium-Catalyzed C-C Bond Forming Reactions

The C-Br bond at the 6-position is an ideal site for forming new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl moieties. This is the cornerstone of generating diverse libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Synthesis of 6-Arylchromones

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl linkages. It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle: oxidative addition of this compound to a Pd(0) species, transmetalation with the activated boronic acid (boronate), and reductive elimination to yield the 6-arylchromone product and regenerate the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step. For electron-deficient aryl bromides like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a nitrogen-purged vial or Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.). For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (0.02 equiv.) with a bulky phosphine ligand like SPhos (0.05 equiv.) can be more effective.

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1) or 1,4-dioxane/water (4:1).

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the 6-arylchromone product.

Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | ~92 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 5 | ~85 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 10 | ~88 |

| (Yields are representative based on analogous reactions in the literature and may require optimization.) |

Heck Reaction: Synthesis of 6-Alkenylchromones

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, such as styrene or an acrylate, to form a new C-C bond with a high degree of trans selectivity.[3]

Mechanistic Insight: The cycle involves oxidative addition of this compound to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the alkenylchromone product and a hydridopalladium species. The base then regenerates the Pd(0) catalyst from this species, completing the cycle.[4] For aryl bromides, phosphine-free conditions (Jeffery conditions) using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective, though traditional phosphine-ligated systems are also common.

Experimental Protocol: Heck Reaction of this compound

-

Reaction Setup: Combine this compound (1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv.), a base such as triethylamine (Et₃N, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.), and a phase-transfer catalyst like TBAB (1.0 equiv., if using inorganic base) in a suitable solvent like DMF or NMP.

-

Reagent Addition: Add the alkene partner (e.g., styrene or methyl acrylate, 1.2-1.5 equiv.). If using a phosphine ligand, triphenylphosphine (PPh₃, 0.04-0.10 equiv.) is added at the start.

-

Reaction Conditions: Heat the mixture under a nitrogen atmosphere to 100-140 °C for 6-24 hours.

-

Work-up: Cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the product by column chromatography on silica gel.

Table 2: Representative Data for Heck Reaction of this compound

| Entry | Alkene Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | ~82 |

| 2 | Methyl Acrylate | Pd(OAc)₂ | K₂CO₃ | NMP/TBAB | 120 | 10 | ~78 |

| 3 | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 16 | ~85 |

| (Yields are representative based on analogous reactions in the literature.)[1] |

Sonogashira Coupling: Synthesis of 6-Alkynylchromones

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (from the aryl bromide) and an sp carbon (from a terminal alkyne).[5] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination from the resulting dialkynyl- or arylalkynylpalladium(II) species furnishes the 6-alkynylchromone product.[6]

Experimental Protocol: Sonogashira Coupling of this compound

-

Reaction Setup: To a dry, nitrogen-purged Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv.), and copper(I) iodide (CuI) (0.04-0.10 equiv.).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.

-

Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Representative Data for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | ~94 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 50 | 3 | ~91 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | DIPEA | THF | 60 | 5 | ~88 |

| 4 | Propargyl Alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 6 | ~85 |

| (Yields are representative based on analogous reactions in the literature.) |

Palladium-Catalyzed C-N Bond Forming Reactions

The introduction of nitrogen-containing functional groups is a critical strategy in drug design. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, coupling aryl halides with a wide variety of amines.

Buchwald-Hartwig Amination: Synthesis of 6-Aminochromones

This reaction has largely replaced harsher classical methods for the synthesis of arylamines. Its success hinges on the use of specialized, bulky, and electron-rich phosphine ligands that promote the key steps of the catalytic cycle.

Mechanistic Insight: Similar to C-C couplings, the reaction begins with the oxidative addition of this compound to the Pd(0) catalyst. The resulting arylpalladium(II) bromide complex then coordinates the amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex. The final, often rate-limiting, step is the reductive elimination of the 6-aminochromone product, which regenerates the active Pd(0) catalyst.[7][8] The choice of ligand (e.g., Xantphos, BINAP, or specialized Buchwald ligands like XPhos) is crucial for preventing β-hydride elimination and promoting efficient reductive elimination.[9]

Diagram: Buchwald-Hartwig Catalytic Cycle

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heck Reaction [organic-chemistry.org]

- 4. prepchem.com [prepchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Profile of 6-Bromochromone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-bromochromone (CAS No: 51483-92-2), a key heterocyclic intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived spectra in public databases, this guide leverages predictive methodologies and comparative data from analogous structures to provide a robust and scientifically grounded spectroscopic profile. The protocols and analyses herein are designed to serve as a foundational reference for the characterization and utilization of this important chemical entity.

Introduction: The Structural and Functional Significance of this compound

This compound, with the molecular formula C₉H₅BrO₂, belongs to the chromone class of compounds, which are bicyclic systems consisting of a benzene ring fused to a γ-pyrone ring. The presence of a bromine atom at the 6-position of the chromone scaffold significantly influences its electronic properties and reactivity, making it a versatile precursor for the synthesis of a wide array of derivatives with potential biological activities.[1] Chromone-based structures are known to exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The bromine atom serves as a convenient handle for introducing further molecular complexity through cross-coupling reactions, thereby enabling the exploration of structure-activity relationships in drug discovery programs.

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution.[2] The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | d | ~2.5 | H-5 |

| ~7.80 | dd | ~8.8, 2.5 | H-7 |

| ~7.55 | d | ~8.8 | H-8 |

| ~7.90 | d | ~6.0 | H-2 |

| ~6.40 | d | ~6.0 | H-3 |

Predicted in CDCl₃

Rationale for Assignments:

-

The proton at the 5-position (H-5) is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent carbonyl group and the bromine atom. It should appear as a doublet with a small meta-coupling constant.

-

The proton at the 7-position (H-7) is anticipated to be a doublet of doublets due to ortho and meta coupling with H-8 and H-5, respectively.

-

The proton at the 8-position (H-8) should appear as a doublet with a typical ortho coupling constant from its interaction with H-7.

-

The protons on the pyrone ring (H-2 and H-3) are expected to be distinct, with H-2 being more downfield due to its proximity to the oxygen atom and the carbonyl group. They will appear as doublets with a characteristic coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C-4 (C=O) |

| ~156 | C-2 |

| ~155 | C-8a |

| ~136 | C-7 |

| ~128 | C-5 |

| ~125 | C-4a |

| ~120 | C-8 |

| ~118 | C-6 |

| ~113 | C-3 |

Predicted in CDCl₃

Rationale for Assignments:

-

The carbonyl carbon (C-4) is expected to have the most downfield chemical shift.

-

The carbons of the pyrone ring (C-2 and C-3) will have distinct chemical shifts, with C-2 being more downfield.

-

The quaternary carbons (C-4a and C-8a) can be distinguished based on their expected chemical environments.

-

The carbon bearing the bromine atom (C-6) will have a chemical shift influenced by the heavy atom effect.

-

The remaining aromatic carbons can be assigned based on their substitution and expected electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.[3] The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic and Vinylic C-H stretch |

| ~1650 | Strong | C=O stretch (γ-pyrone) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic and pyrone) |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~850 | Strong | C-Br stretch |

| ~900-650 | Medium-Strong | Aromatic C-H out-of-plane bend |

Rationale for Assignments:

-

The most characteristic peak will be the strong carbonyl absorption around 1650 cm⁻¹, typical for a conjugated ketone in a six-membered ring.

-

Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the carbon-carbon double bond stretching of the aromatic and pyrone rings.

-

A strong band in the fingerprint region, around 1250 cm⁻¹, can be attributed to the C-O-C stretching of the pyran ring.

-

The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Abundance | Assignment |

| 224/226 | ~1:1 ratio | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 196/198 | Variable | [M-CO]⁺ |

| 168/170 | Variable | [M-CO-CO]⁺ |

| 115 | Variable | [C₇H₅O]⁺ |

| 63 | Variable | [C₅H₃]⁺ |

Rationale for Fragmentation:

-

The molecular ion peak will appear as a doublet of approximately equal intensity at m/z 224 and 226, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

A common fragmentation pathway for chromones is the loss of a molecule of carbon monoxide (CO), which would result in a fragment ion at m/z 196/198.

-

Further fragmentation could involve the loss of a second CO molecule.

-

Other significant fragments would arise from the cleavage of the pyrone ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Caption: General workflow for NMR data acquisition and processing.

Detailed Parameters:

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 5 s

-

Spectral Width: 0 to 200 ppm

-

IR Spectroscopy

Caption: General workflow for IR data acquisition.

Detailed Parameters:

-

Technique: KBr pellet or Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry

Caption: General workflow for mass spectrometry data acquisition.

Detailed Parameters:

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-300

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for scientists working with this compound. The logical interpretation of the predicted spectra, grounded in fundamental principles and comparison with related structures, provides a high degree of confidence in the assigned spectroscopic features. This guide serves as a critical starting point for the unambiguous identification and further synthetic manipulation of this compound in various research and development endeavors.

References

-

ResearchGate. Design, synthesis, in-vitro and in-silico studies of this compound based thiosemicarbazones as α-glucosidase inhibitors. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.

-

PubChem. 6-bromo-4h-chromen-4-one. [Link]

-

SpectraBase. 6-Bromo-4'-chloroflavone. [Link]

-

ResearchGate. Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

Introduction: The Significance of 6-Bromochromone

An In-Depth Technical Guide to the Crystal Structure of 6-Bromochromone

This guide provides a comprehensive technical overview of the molecular and supramolecular structure of this compound (C₉H₅BrO₂), a key heterocyclic scaffold in medicinal chemistry and material science. We will detail the synthesis and crystallization process, the definitive single-crystal X-ray diffraction (SC-XRD) analysis, and the resulting structural insights. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solid-state properties.

This compound, systematically named 6-bromo-4H-chromen-4-one, is a halogenated derivative of the chromone bicyclic ring system.[1] The chromone core is recognized as a "privileged structure" in drug discovery, appearing in a multitude of pharmacologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 6-position is a strategic synthetic choice; it not only modulates the electronic properties of the aromatic system but also provides a versatile chemical handle for further functionalization via cross-coupling reactions, significantly expanding its utility as a synthetic intermediate.[2] A precise understanding of its three-dimensional structure is paramount, as the solid-state conformation and packing influence its solubility, stability, and reactivity, which are critical parameters in both drug development and materials engineering.

Synthesis and Crystallization of this compound

The synthesis of the chromone core is reliably achieved through a well-established pathway involving the formation of a 1,3-diketone intermediate, followed by an acid-catalyzed cyclodehydration. The following protocol is a robust method for producing high-purity, crystalline this compound suitable for SC-XRD analysis.

Part A: Synthesis of 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

This initial step creates the key precursor for the chromone ring system. The starting material, 4-bromo-2-hydroxyacetophenone, can be synthesized from 3-bromophenol via a Fries rearrangement or through direct bromination of 2-hydroxyacetophenone.[3]

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-hydroxyacetophenone (10.0 g, 46.5 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11.1 g, 93.0 mmol).

-

Reaction Execution: Heat the mixture to 80°C and stir for 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add 50 mL of water to induce precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove residual impurities. Dry the product under vacuum to yield the enaminone intermediate as a stable solid.

Part B: Cyclization to this compound and Recrystallization

The enaminone is cyclized under acidic conditions to form the final chromone ring. The subsequent recrystallization is critical for obtaining single crystals of sufficient quality for diffraction studies.

Experimental Protocol:

-

Cyclization: Suspend the enaminone intermediate (from Part A) in a mixture of concentrated hydrochloric acid (20 mL) and water (80 mL).

-

Reaction Execution: Heat the suspension to reflux (approx. 100-105°C) for 2 hours. The suspension will gradually dissolve and then a new precipitate (this compound) will form.

-

Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the crude this compound by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

-

Recrystallization for Single Crystals:

-

Place the crude solid into an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as dichloromethane or N,N-dimethylformamide (DMF), to wet the solid.

-

Gently heat the mixture while stirring, adding small portions of the solvent until the solid completely dissolves. Avoid excess solvent.

-

Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, well-ordered single crystals.

-

For optimal crystal growth, a solvent layering technique can be employed, where a solution of this compound in dichloromethane is carefully layered with a less polar solvent like hexanes. Over several days, slow diffusion will yield colorless, plate-like crystals.[1]

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystalline solid. The workflow described below represents a self-validating system for structure determination.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data and Molecular Geometry

The crystal structure of this compound was determined by Staples and Lea in 2005. The analysis revealed a monoclinic crystal system with the centrosymmetric space group P2₁/c being ruled out in favor of the non-centrosymmetric space group P2₁. The key crystallographic parameters, determined at a temperature of 193 K, are summarized below.

| Parameter | Value | Source |

| Chemical Formula | C₉H₅BrO₂ | [1] |

| Formula Weight | 225.04 g/mol | |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 2₁ 1 (No. 4) | [1] |

| a (Å) | 3.9221(11) | [1] |

| b (Å) | 5.7229(17) | [1] |

| c (Å) | 17.208(5) | [1] |

| α (°) | 90 | [1] |

| β (°) | 95.447(6) | [1] |

| γ (°) | 90 | [1] |

| Volume (ų) | 384.5(2) | [1] |

| Z (Molecules/cell) | 2 | |

| Temperature (K) | 193 | |

| Final R-factor (Rgt(F)) | 0.038 |

The molecular structure confirms the planarity of the fused benzopyranone ring system. The bromine atom lies in the plane of the benzene ring. The bond lengths and angles within the chromone skeleton are consistent with its aromatic and conjugated character. The C-Br bond length is a key parameter influencing potential intermolecular interactions.

Supramolecular Assembly and Crystal Packing

While the primary intramolecular forces define the molecule, the crystal's stability and properties are governed by intermolecular interactions. In the crystal lattice of this compound, several non-covalent interactions are anticipated to play a crucial role in the supramolecular assembly.

Caption: Key Intermolecular Interactions in the this compound Crystal.

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a potent halogen bond donor. It is expected to form directional interactions with electronegative atoms, primarily the carbonyl oxygen (O=C) of an adjacent molecule. This C-Br···O=C interaction is a significant force in organizing the crystal packing.

-

π-π Stacking: The planar, electron-rich chromone ring system facilitates stabilizing π-π stacking interactions between parallel-displaced molecules. These interactions contribute significantly to the cohesion of the crystal lattice.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl or ether oxygens of neighboring molecules further stabilize the three-dimensional network.

The combination of these interactions results in the formation of the observed plate-like crystal morphology, contrasting with the needle-like habit of its isomer, 3-bromochromone, which crystallizes in a different (orthorhombic) system due to a different balance of intermolecular forces.

Conclusion and Future Outlook

This guide has detailed the definitive crystal structure of this compound, grounded in the primary crystallographic data. The monoclinic (P2₁) structure is defined by a network of halogen bonds, π-π stacking, and weak C-H···O interactions. The provided protocols for synthesis and crystallization offer a validated pathway for obtaining high-purity material for further research. This structural knowledge is foundational for drug development professionals seeking to modify this scaffold and for scientists exploring its application in functional organic materials. Future work may involve co-crystallization studies to modulate its physicochemical properties or computational analyses to further quantify the energetic contributions of the observed intermolecular interactions.

References

-

Staples, R. J., & Lea, W. (2005). Crystal structure of this compound, C9H5BrO2. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 371–372. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of this compound, C9H5BrO2. Retrieved January 12, 2026, from [Link]

-

Sharma, G., & Kumar, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3477. Available at: [Link]

Sources

The Core Mekanisme Aksi Turunan 6-Bromochromone: Panduan Teknis Mendalam

Untuk: Peneliti, Ilmuwan, dan Profesional Pengembangan Obat

Abstrak: Panduan teknis ini memberikan eksplorasi mendalam tentang mekanisme aksi turunan 6-bromochromone, kelas senyawa yang menjanjikan dengan beragam aktivitas farmakologis. Dengan memanfaatkan wawasan dari studi tentang turunan kromon yang terkait secara struktural, panduan ini menguraikan jalur pensinyalan yang mungkin terjadi dan target molekuler, dengan fokus pada potensi anti-inflamasi, penghambatan enzim, dan antikanker. Dengan menyajikan protokol eksperimental terperinci dan visualisasi jalur, panduan ini bertujuan untuk membekali para peneliti dengan kerangka kerja yang kuat untuk menyelidiki dan memanfaatkan potensi terapeutik turunan this compound dalam penemuan dan pengembangan obat.

Pengantar: Keunggulan Struktural Kromon dan Pengaruh Substitusi 6-Bromo

Inti kromon (4H-1-benzopyran-4-one) merupakan perancah istimewa dalam kimia medisinal, yang menjadi dasar bagi banyak senyawa aktif secara farmakologis, baik yang alami maupun sintetis.[1][2] Substitusi pada inti kromon secara signifikan memengaruhi aktivitas biologisnya.[3][4] Secara khusus, pengenalan atom bromin pada posisi C6 dari cincin kromon, seperti pada turunan this compound, memodulasi sifat elektronik dan sterik molekul, yang berpotensi meningkatkan aktivitas terapeutiknya.[5][6][7] Senyawa ini telah menunjukkan potensi sebagai zat anti-inflamasi, antioksidan, dan antikanker, menjadikannya blok bangunan yang berharga dalam pengembangan obat-obatan dan bahan kimia pertanian.[6][7]

Mekanisme Anti-inflamasi: Penghambatan Jalur p38 MAPK yang bergantung pada ROS

Mekanisme anti-inflamasi yang menonjol yang diusulkan untuk turunan kromon melibatkan modulasi jalur mitogen-activated protein kinase (MAPK) p38.[1] Jalur ini merupakan pemain kunci dalam regulasi produksi sitokin pro-inflamasi.[8]

Jalur Sinyal yang Diusulkan

Studi tentang turunan kromon menunjukkan bahwa efek anti-inflamasinya dimediasi melalui penghambatan aktivasi jalur TRAF6-ASK1-p38 yang bergantung pada reactive oxygen species (ROS).[1] Paparan sel terhadap rangsangan inflamasi seperti lipopolisakarida (LPS) memicu produksi ROS intraseluler. Peningkatan ROS ini mengganggu kompleks penghambat yang terbentuk antara Apoptosis Signal-regulating Kinase 1 (ASK1) dan Thioredoxin (Trx). Disosiasi Trx memungkinkan homodimerisasi dan autofosforilasi ASK1, yang mengarah pada aktivasinya. ASK1 yang aktif kemudian memfosforilasi dan mengaktifkan Mitogen-Activated Protein Kinase Kinase 3/6 (MKK3/6), yang pada gilirannya memfosforilasi dan mengaktifkan p38 MAPK. p38 MAPK yang aktif kemudian memediasi respons inflamasi hilir, termasuk produksi sitokin pro-inflamasi seperti IL-6 dan TNF-α. Turunan kromon, kemungkinan termasuk analog 6-bromo, dapat mengganggu jalur ini dengan mengurangi produksi ROS yang diinduksi LPS, sehingga mencegah pembentukan kompleks TRAF6-ASK1 dan aktivasi p38 MAPK selanjutnya.[1]

Protokol Eksperimental Kunci

Protokol ini mengukur tingkat ROS intraseluler menggunakan probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[3]

-

Persiapan Sel: Kultur sel (misalnya, makrofag RAW 264.7) dalam cawan 96-sumur hingga mencapai konfluensi yang diinginkan.

-

Pemuatan Probe: Buang media kultur dan cuci sel dengan DPBS atau HBSS. Tambahkan 100 µL larutan H2DCFDA 1X dalam media ke setiap sumur dan inkubasi pada suhu 37°C selama 30-60 menit.

-

Perlakuan: Buang larutan H2DCFDA dan cuci sel beberapa kali dengan DPBS atau HBSS. Tambahkan turunan this compound pada konsentrasi yang diinginkan dan pra-inkubasi selama 1 jam.

-

Stimulasi: Rangsang sel dengan LPS (1 µg/mL) dan inkubasi selama waktu yang ditentukan (misalnya, 30 menit).

-

Pengukuran Fluoresensi: Hentikan percobaan dengan menambahkan 2X Cell Lysis Buffer. Pindahkan 150 µL campuran ke cawan 96-sumur yang sesuai untuk pengukuran fluoresensi. Baca fluoresensi pada panjang gelombang eksitasi 480 nm dan emisi 530 nm.[9]

Protokol ini menilai status aktivasi p38 MAPK dengan mendeteksi bentuk terfosforilasinya.[10][11]

-

Lisis Sel: Setelah perlakuan dengan turunan this compound dan/atau LPS, lisis sel dalam buffer lisis yang sesuai yang mengandung inhibitor protease dan fosfatase.

-

Kuantifikasi Protein: Tentukan konsentrasi protein dari setiap lisat menggunakan uji yang sesuai (misalnya, uji protein BCA).

-

Elektroforesis Gel dan Transfer: Pisahkan protein berdasarkan berat molekul menggunakan SDS-PAGE dan transfer ke membran nitroselulosa atau PVDF.

-

Pemblokiran: Blokir membran dengan susu non-lemak 5% atau BSA 3% dalam TBST untuk mencegah pengikatan antibodi non-spesifik.

-

Inkubasi Antibodi Primer: Inkubasi membran semalaman pada suhu 4°C dengan antibodi primer spesifik untuk p38 terfosforilasi (p-p38) dan p38 total.

-

Inkubasi Antibodi Sekunder: Cuci membran dan inkubasi dengan antibodi sekunder terkonjugasi HRP yang sesuai.

-

Deteksi: Visualisasikan pita protein menggunakan substrat chemiluminescent dan sistem pencitraan. Kuantifikasi densitas pita untuk menentukan tingkat relatif fosforilasi p38.

Protokol ini digunakan untuk menyelidiki interaksi antara TRAF6 dan ASK1.[12][13][14]

-

Lisis Sel: Lisis sel yang telah diberi perlakuan dalam buffer ko-imunopresipitasi.

-

Pra-pembersihan: Pra-bersihkan lisat dengan manik-manik Protein A/G-agarose untuk mengurangi pengikatan non-spesifik.

-

Imunopresipitasi: Inkubasi lisat yang telah dibersihkan dengan antibodi anti-TRAF6 atau IgG kontrol semalaman pada suhu 4°C. Tambahkan manik-manik Protein A/G-agarose untuk menangkap kompleks imun.

-

Pencucian: Cuci manik-manik beberapa kali dengan buffer pencuci untuk menghilangkan protein yang tidak terikat.

-

Elusi dan Analisis: Elusi protein yang terikat dari manik-manik dan analisis dengan Western blot menggunakan antibodi anti-ASK1 dan anti-TRAF6.

Mekanisme Penghambatan Enzim

Turunan this compound telah menunjukkan aktivitas penghambatan yang signifikan terhadap beberapa enzim, menunjukkan potensi terapeutiknya dalam berbagai penyakit.

Penghambatan Monoamine Oksidase B (MAO-B)

Turunan kromon yang disubstitusi C6 adalah penghambat MAO-B reversibel yang kuat dan selektif, dengan nilai IC50 dalam rentang nanomolar rendah.[4][15] Penghambatan MAO-B merupakan target terapi yang menjanjikan untuk penyakit neurodegeneratif seperti penyakit Parkinson.[15]

Mekanisme: Mekanisme penghambatan kemungkinan melibatkan pengikatan reversibel turunan this compound ke rongga situs aktif MAO-B.[15] Studi kinetik menunjukkan bahwa beberapa turunan kromon secara kompetitif menghambat MAO-B.[8]

Penghambatan α-Glukosidase

Turunan this compound yang digabungkan dengan thiosemicarbazones telah terbukti sebagai penghambat α-glukosidase yang efektif.[2] Enzim ini terlibat dalam pencernaan karbohidrat, dan penghambatannya merupakan strategi kunci dalam pengelolaan diabetes tipe 2.[16]

Mekanisme: Mekanisme penghambatan α-glukosidase oleh senyawa ini bersifat campuran kompetitif dan non-kompetitif.[11] Analisis docking molekuler menunjukkan bahwa senyawa ini membentuk ikatan hidrogen dan interaksi hidrofobik dengan residu asam amino spesifik di situs aktif α-glukosidase.[11]

Protokol ini mengukur kemampuan suatu senyawa untuk menghambat aktivitas α-glukosidase.[5][6][16]

-

Persiapan Reaksi: Dalam cawan 96-sumur, campurkan 20 µL turunan this compound (dalam berbagai konsentrasi) dengan 20 µL larutan enzim α-glukosidase (dari Saccharomyces cerevisiae) dalam buffer fosfat (pH 6,8). Inkubasi campuran selama 5 menit pada suhu 37°C.

-

Inisiasi Reaksi: Tambahkan 20 µL substrat p-nitrophenyl-α-D-glucopyranoside (pNPG) ke setiap sumur untuk memulai reaksi.

-

Inkubasi: Inkubasi cawan pada suhu 37°C selama 20 menit.

-

Penghentian Reaksi: Hentikan reaksi dengan menambahkan 50 µL natrium karbonat 1 M.

-

Pengukuran Absorbansi: Ukur absorbansi pada 405 nm menggunakan pembaca lempeng mikro. Produk kuning (p-nitrofenol) sebanding dengan aktivitas enzim.

-

Perhitungan: Hitung persentase penghambatan menggunakan rumus: [(A_kontrol - A_blank) - (A_sampel - A_blank_sampel)] / (A_kontrol - A_blank) * 100.

| Senyawa | Target Enzim | IC50 | Jenis Penghambatan | Referensi |

| Turunan Kromon Tersubstitusi C6 | MAO-B | 2-76 nM | Dapat dibalik | [15] |

| Turunan this compound Thiosemicarbazone | α-Glukosidase | Mikromolar | Campuran | [2] |

Mekanisme Antikanker

Turunan kromon telah menunjukkan aktivitas antikanker yang menjanjikan melalui berbagai mekanisme, termasuk induksi apoptosis dan penangkapan siklus sel.[1][17][18] Penggabungan atom bromin ke dalam perancah seringkali meningkatkan sitotoksisitas terhadap sel kanker.[19][20]

Induksi Apoptosis dan Penangkapan Siklus Sel

Turunan kromon dapat memicu kematian sel terprogram (apoptosis) pada sel kanker dan menghentikan perkembangbiakannya dengan mengganggu siklus sel.[17][18][21]

Mekanisme: Mekanisme yang tepat dapat bervariasi tergantung pada turunan spesifik dan jenis sel kanker. Namun, mekanisme umum melibatkan modulasi protein kunci yang mengatur siklus sel (misalnya, siklin dan kinase yang bergantung pada siklin) dan jalur apoptosis (misalnya, protein keluarga Bcl-2 dan kaspase). Beberapa turunan chalcone, yang terkait secara struktural, telah terbukti menyebabkan penangkapan siklus sel pada fase G0/G1 dan G2/M.[17]

Protokol Eksperimental Kunci

Protokol ini menentukan distribusi sel dalam berbagai fase siklus sel.

-

Perlakuan Sel: Kultur sel kanker (misalnya, MCF-7) dengan turunan this compound pada konsentrasi yang diinginkan selama 24-48 jam.

-

Pemanenan dan Fiksasi Sel: Panen sel dan fiksasi dalam etanol 70% dingin semalaman pada suhu -20°C.

-

Pewarnaan DNA: Cuci sel dan warnai dengan larutan yang mengandung propidium iodide (PI) dan RNase A.

-

Analisis Flow Cytometry: Akuisisi data pada flow cytometer. Kandungan DNA sebanding dengan fluoresensi PI, yang memungkinkan kuantifikasi sel pada fase G0/G1, S, dan G2/M.

Protokol ini membedakan antara sel hidup, apoptosis awal, apoptosis akhir, dan sel nekrotik.

-

Perlakuan Sel: Kultur sel kanker dengan turunan this compound selama waktu yang diinginkan.

-

Pemanenan dan Pewarnaan Sel: Panen sel dan resuspensi dalam buffer pengikat Annexin V. Tambahkan Annexin V-FITC dan PI.

-

Inkubasi: Inkubasi sel dalam gelap selama 15 menit pada suhu kamar.

-

Analisis Flow Cytometry: Analisis sel dengan flow cytometry dalam waktu 1 jam. Sel Annexin V-positif/PI-negatif berada dalam apoptosis awal, sedangkan sel Annexin V-positif/PI-positif berada dalam apoptosis akhir atau nekrosis.

Kesimpulan dan Arah Masa Depan